(1R,3S,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate
Overview
Description
(1R,3S,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate is a complex organic compound characterized by its cyclopentane ring structure with a methyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Protection of Amines: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. Flow microreactors are often used to enhance efficiency and sustainability. These reactors allow for continuous processing, reducing reaction times and improving yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The Boc-protected amine can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents, such as alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, sodium hydroxide, or other bases.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Amines.
Substitution: Alkylated cyclopentanol derivatives.
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The Boc-protected amine group is useful in peptide synthesis and protein modification.
Medicine: It can be used as a precursor in the development of pharmaceuticals, especially those targeting cyclopentane-related biological pathways.
Industry: Its derivatives are used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amine during coupling reactions and is later removed under acidic conditions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Molecular Targets and Pathways:
Peptide Synthesis: The Boc group protects amines during peptide bond formation.
Biological Interactions: The hydroxyl group can interact with enzymes and receptors, affecting biological pathways.
Comparison with Similar Compounds
Cyclopentanol: Similar structure but lacks the Boc-protected amine.
Methyl Cyclopentanecarboxylate: Similar ester group but lacks the hydroxyl and Boc-protected amine.
Boc-Protected Amines: Similar Boc group but different core structure.
Uniqueness: (1R,3S,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate is unique due to its combination of a cyclopentane ring, a Boc-protected amine, and a hydroxyl group, making it versatile for various applications in synthesis and biological research.
Properties
IUPAC Name |
methyl (1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-HRDYMLBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427438 | |
Record name | Methyl (1R,3S,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-23-4 | |
Record name | Methyl (1R,3S,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxycyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321744-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (1R,3S,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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